molecular formula C18H21N5S B6439480 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene CAS No. 2548981-63-9

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

Cat. No.: B6439480
CAS No.: 2548981-63-9
M. Wt: 339.5 g/mol
InChI Key: DQWFHYJGVJOARK-UHFFFAOYSA-N
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Description

The compound 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic molecule featuring a fused azetidine, imidazole, thiadiazole, and diazine framework.

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-12-20-17(23-9-13(10-23)8-22-7-6-19-11-22)16-14-4-2-3-5-15(14)24-18(16)21-12/h6-7,11,13H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWFHYJGVJOARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CC(C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiadiazole and Thiazole Derivatives

Compounds 9b and 12a () share structural motifs with the target compound, particularly in their heterocyclic cores and antitumor activity:

Compound Core Structure Key Substituents Biological Activity (IC₅₀, µM) Reference
Target Compound Tricyclic thia/diaza Azetidine-imidazole, methyl Not reported (inferred potential)
9b (1,3,4-thiadiazole) Bicyclic thiadiazole Phenyl, triazole HepG2: 2.94; MCF-7: >10
12a (thiazole) Thiazole-triazole hybrid Phenyldiazenyl, methyl HepG2: 1.19; MCF-7: 3.4

Key Observations :

  • The thiazole derivative 12a exhibits superior activity compared to thiadiazole 9b , highlighting the impact of heterocycle choice on potency.
  • The target compound’s azetidine-imidazole substituent may enhance target selectivity due to increased steric bulk and hydrogen-bonding capacity compared to phenyl/triazole groups in 9b and 12a .

Azetidine-Containing Analogues

Azetidine derivatives from (e.g., azetidin-2-ones) differ in substitution patterns but share conformational constraints:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Tricyclic with azetidine Imidazole-methyl, thia/diaza Not reported
Azetidin-2-one derivatives Benzimidazole-azetidine Hydrazide, acetophenone Antifungal/antibacterial (inferred)

Key Observations :

  • The target compound’s imidazole-methyl group may improve solubility and bioavailability compared to benzimidazole-based azetidinones.

Tricyclic Heterocycles

The compound 5-thia-2,7,9-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-3-one () shares a tricyclic scaffold but differs in heteroatom placement:

Compound Formula CAS No. Key Features Reference
Target Compound C₁₄H₁₅N₅S Not reported Azetidine-imidazole, methyl
5-thia-2,7,9-triazatricyclo... C₈H₅N₃OS 88482-79-5 Thiazolo-imidazo-pyridinone

Key Observations :

  • The target compound’s larger tricyclic system (13-membered vs. 12-membered) and additional nitrogen atoms may enhance binding to larger enzymatic pockets.

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Core : Thiazoles (e.g., 12a ) show higher antitumor activity than thiadiazoles (9b ), likely due to improved electronic profiles .
  • Substituent Effects : Bulky groups (e.g., azetidine-imidazole in the target compound) may influence pharmacokinetics by reducing metabolic degradation .
  • Tricyclic Systems : Increased ring strain in smaller tricycles (e.g., ) may limit stability, whereas the target compound’s larger framework could offer better conformational flexibility.

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